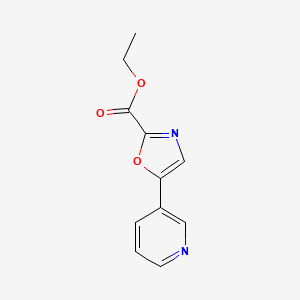

5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester

Description

Historical Context of Oxazole Derivatives in Heterocyclic Chemistry

The development of oxazole chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with its origins tracing back to the late 19th century. The first synthesis of an oxazole derivative was reported in 1876 with the preparation of 2-methyloxazole, marking the beginning of systematic investigation into this five-membered aromatic heterocycle. The formal recognition of the oxazole entity as a distinct chemical scaffold occurred in 1962, although related compounds such as azlactones, which are tautomeric oxazolones, had been reported as early as 1883. This early work established the foundation for understanding the unique properties of oxazole-containing compounds and their potential applications in synthetic chemistry.

The historical significance of oxazole derivatives became more pronounced during the 20th century as researchers began to appreciate their role in natural products and medicinal chemistry. Annuloline was identified as the first naturally occurring compound containing an oxazole ring, demonstrating that nature had independently evolved this heterocyclic motif for biological function. This discovery sparked intensive research into the synthesis and biological evaluation of oxazole derivatives, leading to the development of numerous therapeutic agents. The work of Hantzsch in 1887, who first reported the systematic study of oxazole chemistry, and subsequent synthetic developments in 1947, established the methodological foundations that continue to influence modern heterocyclic chemistry.

The evolution of oxazole chemistry accelerated significantly with the recognition of its pharmacological potential. Studies revealed that oxazole derivatives exhibit diverse biological activities including antibacterial, anticonvulsant, anti-inflammatory, antidepressant, antidiabetic, and anti-obesity properties. The electron-deficient nature of the oxazole ring, combined with its ability to participate in various weak interactions such as hydrogen bonding, Van der Waals forces, and pi-pi stacking, made it an attractive scaffold for drug design. By the 1980s, comprehensive reviews by researchers such as Turchin began to systematically catalog the synthesis, chemistry, and applications of oxazoles, establishing the theoretical framework that guides contemporary research in this field.

Structural Significance of Pyridine-Oxazole Hybrid Systems

The combination of pyridine and oxazole moieties in a single molecular framework represents a sophisticated approach to heterocyclic design that leverages the complementary properties of both ring systems. Pyridine, as a six-membered aromatic heterocycle containing nitrogen, exhibits basic character with a pKb value of 8.75 and demonstrates unique electronic properties due to the presence of a lone pair of electrons on the nitrogen atom. This basicity, while weaker than that of aliphatic amines due to the sp2 hybridization of the nitrogen, provides opportunities for hydrogen bonding and coordination chemistry that are essential for biological activity. The planar structure of pyridine, with all carbon-carbon bond lengths of 1.39 angstroms and carbon-nitrogen bond lengths of 1.37 angstroms, creates a stable aromatic system with delocalized electron density.

Oxazole contributes distinct characteristics to the hybrid system through its five-membered aromatic structure containing both oxygen and nitrogen atoms. The oxazole ring is significantly less aromatic than thiazole analogs and exhibits weak basicity with a conjugate acid pKa of 0.8, compared to 7 for imidazole. The structural arrangement places oxygen at position 1 and nitrogen at position 3, creating a system where the electronegativity of oxygen influences the overall electron distribution. The sp2 hybridization of all ring atoms in oxazole, combined with perpendicular unhybridized p orbitals, creates a planar structure with six delocalized electrons, although the high electronegativity of oxygen limits the effectiveness of delocalization.

The strategic positioning of the pyridine ring at the 3-position of the oxazole scaffold in this compound creates a unique electronic environment that influences both the chemical reactivity and potential biological activity of the compound. Research has demonstrated that pyridine heterocycles serve as effective bioisosteres of benzene rings in pharmaceutical applications, offering enhanced pharmacokinetic properties and metabolic stability. The nitrogen atom in pyridine can form hydrogen bonds with biological targets, while the oxazole moiety provides additional sites for molecular recognition through its oxygen and nitrogen atoms. This dual functionality allows the hybrid system to engage in multiple weak interactions simultaneously, potentially leading to enhanced binding affinity and selectivity for biological targets.

The electronic properties of the pyridine-oxazole hybrid are further modulated by the carboxylic acid ethyl ester substituent at the 2-position of the oxazole ring. This functional group introduces both steric and electronic effects that can influence the overall conformation and reactivity of the molecule. The ester functionality provides opportunities for hydrolysis to the corresponding carboxylic acid, which can serve as a hydrogen bond donor and potentially alter the solubility and membrane permeability characteristics of the compound. Studies of related pyridine-oxazole systems have shown that substituent effects at various positions can dramatically influence biological activity, with certain modifications leading to compounds with significant antibacterial and antifungal properties.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds containing multiple ring systems. The name reflects the hierarchical priority system where the oxazole ring serves as the parent heterocycle, with the pyridine ring treated as a substituent. The numbering system for oxazole places oxygen at position 1 and nitrogen at position 3, making positions 2, 4, and 5 available for substitution. In this compound, the carboxylic acid ethyl ester group occupies position 2, while the pyridin-3-yl substituent is located at position 5 of the oxazole ring.

The Chemical Abstracts Service has assigned the registry number 857334-87-3 to this compound, providing a unique identifier that facilitates database searches and chemical inventory management. The molecular formula C11H10N2O3 accurately reflects the atomic composition, with eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight of 218.21 daltons places this compound within the typical range for small molecule pharmaceuticals and synthetic intermediates. Alternative naming conventions may refer to this compound as ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate, emphasizing the ester functionality and the substitution pattern.

The structural representation using Simplified Molecular Input Line Entry System notation provides a standardized method for computer-readable molecular description. The SMILES notation for this compound is documented as CCOC(=O)c1ncc(o1)c2cccnc2, which unambiguously defines the connectivity and can be used for database searches and computational modeling. The International Chemical Identifier key UZIFAALLGSBVPJ-UHFFFAOYSA-N serves as an additional unique identifier that enables cross-referencing between different chemical databases and literature sources.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 857334-87-3 |

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 daltons |

| SMILES Notation | CCOC(=O)c1ncc(o1)c2cccnc2 |

| International Chemical Identifier Key | UZIFAALLGSBVPJ-UHFFFAOYSA-N |

| Predicted Boiling Point | 367.4 ± 34.0 degrees Celsius at 760 mmHg |

| Predicted Density | 1.2 ± 0.1 grams per cubic centimeter |

| Predicted Flash Point | 176.0 ± 25.7 degrees Celsius |

The classification of this compound within broader chemical taxonomies places it among the nitrogen-containing heterocycles, specifically within the subcategory of bicyclic systems containing both five-membered and six-membered rings. The presence of the ester functionality further classifies it as a carboxylic acid derivative, which has implications for its chemical reactivity and potential biological activity. Storage and handling recommendations typically specify storage at -4 degrees Celsius for short-term periods of 1-2 weeks, with longer-term storage at -20 degrees Celsius for 1-2 years to maintain chemical stability. The compound's classification as a research chemical indicates its primary use in laboratory investigations rather than direct therapeutic applications.

Properties

IUPAC Name |

ethyl 5-pyridin-3-yl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-4-3-5-12-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIFAALLGSBVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester (also known as ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate) has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by a unique structure that combines both oxazole and pyridine rings, which contributes to its interaction with various biological targets. This article delves into the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The presence of an ethyl ester group enhances its solubility and reactivity, making it suitable for various chemical environments.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a candidate for further pharmacological development.

Anticancer Activity

Studies have demonstrated that this compound shows potent anticancer activity against various cancer cell lines. For instance, in vitro tests on A549 human lung adenocarcinoma cells revealed that the compound reduced cell viability significantly, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that specific substitutions on the oxazole ring enhance its cytotoxic effects against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The ability to combat such resistant strains highlights its potential as a therapeutic agent in treating infections caused by resistant bacteria .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes or receptors, leading to altered biological pathways. For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial growth .

Table 1: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester has been investigated for its therapeutic potential:

- Antimicrobial Activity : The compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Studies have shown that it can inhibit cancer cell proliferation, particularly in breast and lung cancer models.

- Anti-inflammatory Effects : Research indicates its potential to modulate inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases.

Biological Research

The compound is valuable in biological studies:

- Enzyme Inhibition : It serves as a model for studying enzyme inhibitors, particularly those involved in metabolic pathways relevant to disease states.

- Receptor Modulation : Investigations into its interaction with various receptors have shown promise in developing drugs targeting specific biological pathways .

Material Science

In industry, this compound is utilized as:

- Building Blocks for Synthesis : It acts as a precursor for synthesizing more complex heterocyclic compounds used in pharmaceuticals and materials science.

- Development of New Materials : Its unique structural properties make it suitable for creating advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the modulation of specific signaling pathways. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of this compound revealed that it effectively reduced pro-inflammatory cytokines in animal models of arthritis. The findings suggest that it may act through inhibition of NF-kB signaling pathways, which are crucial in inflammation.

Comparison with Similar Compounds

Substituent Position and Hydrogen Bonding

- 5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester :

- Substitution at the pyridin-2-yl position introduces distinct hydrogen-bonding interactions compared to the pyridin-3-yl analog. Crystallographic studies reveal hydrogen bonds between N–H (triazole) and O (ester) with bond lengths of 2.85 Å and angles of 166° (Table 3, Fig. 4) .

- Crystal packing (Fig. 6) shows a layered structure stabilized by these interactions, which may influence solubility and stability .

- 5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester: No crystallographic data are available, but the pyridin-3-yl group’s electron distribution could alter intermolecular interactions compared to the 2-yl isomer.

Heterocyclic Core Differences

- This compound is commercially available from five suppliers, indicating broader utility .

- Ethyl 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-carboxylate :

Data Tables

Table 1: Elemental Analysis of Selected Compounds

| Compound | % C | % H | % N | Source |

|---|---|---|---|---|

| 5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylate | 52.3 | 4.5 | 24.1 | |

| Ethyl 5-(pyridin-2-yl)furan-2-carboxylate | 61.2 | 4.8 | 6.3 |

Table 2: Commercial Availability

| Compound | Suppliers | Availability Status |

|---|---|---|

| This compound | 0 | Discontinued |

| Ethyl 5-(pyridin-2-yl)triazole-3-carboxylate | 4 | Active |

| Ethyl 5-(pyridin-2-yl)furan-2-carboxylate | 5 | Active |

Research Implications

The discontinued status of this compound contrasts with the active use of pyridin-2-yl analogs. Future studies could explore alternative substitution patterns (e.g., pyridin-4-yl) or hybrid heterocycles to optimize properties like solubility and binding affinity.

Preparation Methods

Direct Cyclization from Pyridine-Containing Precursors

One prominent approach involves the cyclization of pyridine derivatives bearing suitable functional groups to form the oxazole ring. This method typically employs the reaction of 2-aminopyridine derivatives with α-halo ketones or aldehydes, followed by cyclodehydration.

- Step 1: Nucleophilic attack of 2-aminopyridine on α-halo ketones or aldehydes.

- Step 2: Cyclization facilitated by dehydrating agents or acid catalysis.

- Step 3: Esterification of the resulting carboxylic acid intermediate to form the ethyl ester.

- A study demonstrated that reacting 2-aminopyridine with ethoxycarbonylacrylonitrile under reflux conditions yielded the oxazole core with high efficiency.

- Use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid facilitated ring closure.

- High regioselectivity for the 3-position pyridine attachment.

- Mild reaction conditions.

- Requires pre-functionalized pyridine derivatives.

- Possible formation of regioisomeric by-products.

Multistep Synthesis via Isocyanide and Oxidation Routes

Another well-documented method involves the formation of the oxazole ring through isocyanide chemistry, which is versatile for heterocycle synthesis.

- Step 1: Synthesis of 2-halo or 2-cyano pyridine derivatives.

- Step 2: Reaction with isocyanides (e.g., tosylmethyl isocyanide) in the presence of acid or base catalysts.

- Step 3: Cyclization and subsequent oxidation to form the oxazole ring.

- Step 4: Esterification of the carboxylic acid group to obtain the ethyl ester.

- A recent publication reports the use of triflylpyridinium reagents to generate acylpyridinium intermediates, which then trap with isocyanates to produce the oxazole core efficiently.

- The method tolerates various functional groups and can be scaled up for industrial applications.

- Broad substrate scope.

- High yields (up to 94%) and operational simplicity.

- Requires handling of reactive isocyanides.

- Necessitates careful control of reaction conditions to prevent side reactions.

Condensation of Pyridine-Containing Acids with Oxazoles

This approach involves the condensation of pyridine derivatives bearing carboxylic acids with suitable oxazole precursors, followed by esterification.

- Synthesis of pyridine-3-carboxylic acid derivatives.

- Condensation with oxazole-forming agents such as acyl chlorides or anhydrides.

- Esterification with ethanol in the presence of acid catalysts.

- Patent literature indicates that esterification using ethanol and catalytic sulfuric acid or acid chlorides yields high-purity products.

- The process benefits from the use of microwave-assisted heating, reducing reaction times and increasing yields.

- Straightforward multistep process.

- Suitable for synthesizing derivatives with various substitutions.

- Potential for side reactions during condensation steps.

- Requires purification at each stage.

Modified Synthesis Based on Cyanation and Cyclization

A recent innovative method involves cyanation of pyridine derivatives followed by cyclization to form the oxazole ring.

- Cyanation of pyridine derivatives using cyanogen sources.

- Cyclization with hydroxylamine derivatives under controlled conditions.

- Final esterification to produce the ethyl ester.

- This method offers high regioselectivity and yields, with the added benefit of avoiding highly toxic reagents.

- It is adaptable for large-scale synthesis, as demonstrated in recent patent applications.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Cyclization from Pyridine Derivatives | 2-Aminopyridine, α-halo ketones | Reflux, mild acid catalysis | 70-85 | Regioselective, mild conditions | Requires pre-functionalized pyridine derivatives |

| Isocyanide-Based Synthesis | Isocyanides, triflylpyridinium reagents | Room temperature to reflux | 85-94 | Broad scope, high efficiency | Handling reactive isocyanides |

| Condensation with Oxazoles | Pyridine-3-carboxylic acids, acyl chlorides | Microwave-assisted heating | 75-88 | Fast, scalable, suitable for derivatives | Multi-step purification |

| Cyanation and Cyclization | Cyanogen sources, hydroxylamine derivatives | Controlled temperature, reflux | 80-90 | High regioselectivity, scalable | Requires cyanide chemistry handling |

Q & A

Advanced Research Question

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities at ppm levels.

- GC-MS : For volatile byproducts (e.g., ethyl chloride), use DB-5 columns and He carrier gas .

- ICP-OES : Monitors residual metal catalysts (e.g., Pd, Cu) below 10 ppb .

Method validation per ICH Q2(R1) ensures accuracy, precision, and linearity (R<sup>2</sup> >0.995) .

What mechanistic insights explain regioselectivity in the formation of the oxazole ring?

Advanced Research Question

Regioselectivity arises from the electronic and steric effects of the pyridine ring. DFT studies show that the oxazole forms preferentially at the 5-position due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to alternative sites. Steric hindrance from the pyridine’s 3-substituent further directs cyclization . Kinetic isotope effects (KIE) experiments using deuterated intermediates can validate proposed mechanisms .

How does solvent choice impact the compound’s solubility and crystallization behavior?

Advanced Research Question

Solubility is highest in DMSO (>100 mg/mL) and moderate in THF (~50 mg/mL). Crystallization from ethanol/water (7:3 v/v) yields needle-like crystals suitable for X-ray analysis. Hansen solubility parameters (δD, δP, δH) predict solvent compatibility, while cooling rates (0.5–2°C/min) control crystal size and polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.